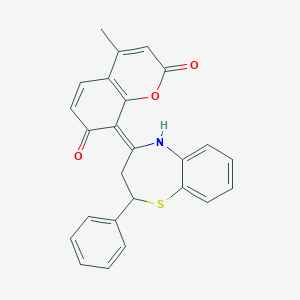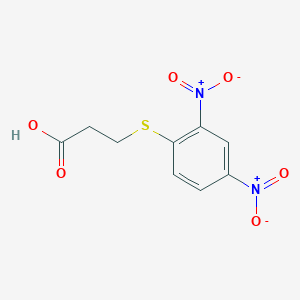![molecular formula C32H33N3O4 B304763 N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide](/img/structure/B304763.png)
N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide, also known as EPI-001, is a small molecule inhibitor of the androgen receptor (AR). It was first synthesized in 2010 by a team of researchers led by Dr. James Bradner at the Dana-Farber Cancer Institute in Boston, Massachusetts. EPI-001 has shown promising results in preclinical studies as a potential treatment for prostate cancer.
Mecanismo De Acción
N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide binds to a specific region of the androgen receptor known as the AF-2 domain. This binding prevents the androgen receptor from interacting with coactivator proteins, which are necessary for the receptor to activate gene transcription. As a result, N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide inhibits the activity of the androgen receptor and reduces the growth and survival of prostate cancer cells.
Biochemical and Physiological Effects:
N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has been shown to have specific effects on the androgen receptor, but it does not appear to have significant effects on other nuclear receptors. In addition to its effects on prostate cancer cells, N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has also been shown to inhibit the growth of breast cancer cells that express the androgen receptor. These findings suggest that N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide may have broader applications in the treatment of hormone-dependent cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide is its specificity for the androgen receptor, which allows for targeted inhibition of this receptor without affecting other nuclear receptors. However, N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown. In addition, the synthesis of N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide is complex and requires several steps, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide. One direction is to further investigate its efficacy in preclinical models of prostate cancer and to explore its potential as a therapeutic agent for this disease. Another direction is to investigate the effects of N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide on other hormone-dependent cancers, such as breast cancer. Additionally, researchers may investigate the safety and efficacy of N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide in clinical trials to determine its potential as a treatment for cancer.
Métodos De Síntesis
The synthesis of N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide involves several steps, starting with the reaction of isonicotinohydrazide with 4-bromo-2-fluoroanisole to form the intermediate compound. The intermediate is then reacted with 4-(1-methyl-1-phenylethyl)phenol to form the final product, N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide. The synthesis process has been described in detail in a publication by Bradner et al. (2010).
Aplicaciones Científicas De Investigación
N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has been extensively studied in preclinical models of prostate cancer. It has been shown to inhibit the growth of prostate cancer cells and to induce apoptosis (programmed cell death) in these cells. N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has also been shown to be effective in blocking the growth of prostate tumors in mouse models of the disease. These findings suggest that N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide may have potential as a therapeutic agent for prostate cancer.
Propiedades
Nombre del producto |
N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide |
|---|---|
Fórmula molecular |
C32H33N3O4 |
Peso molecular |
523.6 g/mol |
Nombre IUPAC |
N-[(E)-[3-ethoxy-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethoxy]phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C32H33N3O4/c1-4-37-30-22-24(23-34-35-31(36)25-16-18-33-19-17-25)10-15-29(30)39-21-20-38-28-13-11-27(12-14-28)32(2,3)26-8-6-5-7-9-26/h5-19,22-23H,4,20-21H2,1-3H3,(H,35,36)/b34-23+ |
Clave InChI |
SDCWCBUTBBZSRG-PPFNPFNJSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OCCOC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4 |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OCCOC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4 |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OCCOC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Chloroditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B304681.png)
![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)
![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)
![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)

![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)


![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)


![4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B304702.png)
![5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304704.png)